Clorini

Chlorins are a class of porphyrin-based compounds with unique optical and electronic properties, widely utilized in various applications within the field of chemistry. These compounds are characterized by their distinctive conjugated structure featuring four pyrrolic rings connected through methine bridges, which lend them exceptional stability and reactivity under specific conditions. Chlorins exhibit strong absorption and fluorescence capabilities, making them valuable for biological labeling and photodynamic therapy.

In biotechnology, chlorins have garnered significant interest due to their potential as non-toxic photosensitizers in photodynamic therapy, where they can generate reactive oxygen species upon light exposure, effectively targeting cancer cells without harming surrounding healthy tissues. Additionally, these compounds find application in spectroscopy techniques for studying biological systems and environmental sensing owing to their efficient energy transfer properties.

Moreover, chlorins are employed in the development of molecular electronics and photovoltaic devices due to their ability to efficiently convert light into electrical energy, showcasing promising prospects in renewable energy technologies. Overall, chlorins represent a versatile group of porphyrin derivatives with diverse applications across multiple scientific domains, highlighting their importance in modern chemical research and industry practices.

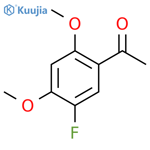

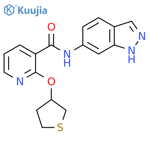

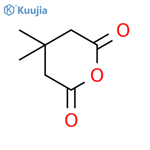

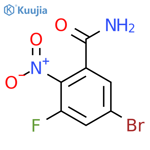

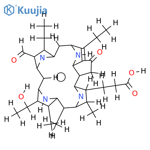

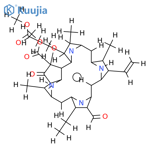

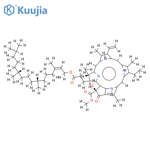

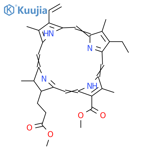

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

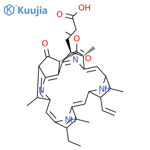

Pheophorbide A (>80%) (mixture of diastereomers) | 15664-29-6 | C35H36N4O5 |

|

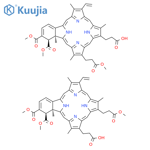

Verteporfin | 129497-78-5 | C82H84N8O16 |

|

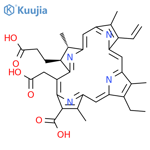

CHLORIN E6 | 19660-77-6 | C34H36N4O6 |

|

tetra(4-chlorophenyl)porphine | 22112-77-2 | C44H26N4Cl4 |

|

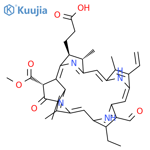

[3S-(3α,4β,21β)]-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-9-vinylphorbine-3-propionic acid | 20239-99-0 | C35H34N4O6 |

|

Bacteriophaeophorbide e | 96253-90-6 | C35H38N4O5 |

|

132, 173-Cyclophaeophorbide enol | 103538-56-3 | C33H32N4O2 |

|

(13(2)S)-hydroxypheophyton b' | 79684-25-6 | C36H36N4O7 |

|

10R-10-hydroxypheophytin a | 20240-17-9 | C55H74N4O6 |

|

methyl (17S,18S)-12-ethenyl-7-ethyl-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-2-carboxylate | 5522-73-6 | C34H38N4O4 |

Letteratura correlata

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

5. Book reviews

Fornitori consigliati

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati